molecular formula C14H11I4NO2 B1683144 Thyroxamine CAS No. 3571-49-1

Thyroxamine

Cat. No.: B1683144
CAS No.: 3571-49-1
M. Wt: 732.86 g/mol
InChI Key: NMRKJTPVKAFIII-UHFFFAOYSA-N
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Description

Thyroxamine is a compound that has garnered significant interest in the scientific community due to its structural similarity to thyroid hormones. It is part of the thyronamine class of compounds, which are endogenous signaling molecules derived from thyroid hormones. This compound plays a role in various physiological processes, including metabolism and thermoregulation.

Mechanism of Action

Target of Action

Thyroxamine, also known as thyroxine or T4, is a hormone produced by the thyroid gland . The primary targets of this compound are nearly every cell in the body . It acts to increase the basal metabolic rate, affect protein synthesis, help regulate long bone growth (synergy with growth hormone) and neural maturation, and increase the body’s sensitivity to catecholamines (such as adrenaline) by permissiveness .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the regulation of metabolism, affecting how human cells use energetic compounds . It also stimulates vitamin metabolism . Many biochemical pathways, such as sulfation, deiodination, decarboxylation, deamination, and N-acetylation are involved in the formation of naturally occurring compounds .

Pharmacokinetics

The bioavailability of this compound is about 70% following an oral dose, with absorption occurring mainly in the ileum and jejunum . Maximum plasma concentrations of this compound are achieved about 3 hours after an oral dose in patients with hypothyroidism . The long terminal half-life of orally administered this compound, about 7.5 days, is consistent with once-daily dosing .

Result of Action

The thyroid hormones are essential to proper development and differentiation of all cells of the human body . These hormones also regulate protein, fat, and carbohydrate metabolism, affecting how human cells use energetic compounds . They also stimulate vitamin metabolism . Numerous physiological and pathological stimuli influence thyroid hormone synthesis . Thyroid hormone leads to heat generation in humans .

Action Environment

Environmental factors can also affect thyroid function . Lifestyle factors that showed the clearest association with this compound were smoking, body mass index (BMI) and iodine (micronutrient taken from the diet) . Smoking mainly led to a decrease in TSH levels and an increase in triiodothyronine (T3) and thyroxine (T4) levels, while BMI levels were positively correlated with TSH and free T3 levels . Excess iodine led to an increase in TSH levels and a decrease in thyroid hormone levels . Among the pollutants analyzed, most studies observed a decrease in thyroid hormone levels after exposure to perchlorate .

Biochemical Analysis

Biochemical Properties

Thyroxamine interacts with various enzymes, proteins, and other biomolecules. It is converted to the active form, triiodothyronine (T3), within cells by deiodinases . These are selenium-containing enzymes, making dietary selenium essential for T3 production . The conversion of this compound to T3 is a key mechanism of thyroid hormone regulation of metabolism .

Cellular Effects

This compound acts on nearly every cell in the body. It increases the basal metabolic rate, affects protein synthesis, helps regulate long bone growth and neural maturation, and increases the body’s sensitivity to catecholamines . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to thyroid hormone receptors (TRs), which then regulate gene expression. This regulation affects cholesterol and carbohydrate metabolism, as well as other nuclear receptors, including peroxisome proliferator-activated receptor (PPAR), liver X receptor (LXR), and bile acid signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The major form of thyroid hormone in the blood is this compound, which has a half-life of around one week . This stability allows for long-term effects on cellular function to be observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, low doses of this compound have been shown to have antistress effects in rats with experimentally induced deficits of sympathetic neural influences . If given at too high of a dose, this compound may induce thyrotoxicosis, characterized by increased heart rate, appetite, drinking, urination, excitability, panting, and nervousness .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a key determinant of cellular metabolism and regulates pathways involved in the metabolism of carbohydrates, lipids, and proteins in several target tissues . It also plays a role in mitochondrial biogenesis and adaptive thermogenesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is believed that this compound enters tissues by protein-mediated transport or enhanced dissociation from plasma-binding proteins . This transport and distribution allow this compound to exert its effects throughout the body.

Subcellular Localization

This compound is localized in various subcellular compartments. Studies have shown that this compound-5-deiodinase, an enzyme involved in the conversion of this compound to T3, is localized solely in the microsomes of rat liver . This subcellular localization allows this compound to exert its effects at specific sites within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thyroxamine typically involves the iodination of tyrosine derivatives. The process begins with the protection of the amino and carboxyl groups of tyrosine, followed by iodination using iodine or iodide salts in the presence of an oxidizing agent. The protected intermediate is then deprotected to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Thyroxamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form deiodinated derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different iodinated species.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use iodine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Deiodinated this compound.

    Substitution: Various iodinated and brominated this compound derivatives.

Scientific Research Applications

Thyroxamine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study halogenation and dehalogenation reactions.

    Biology: Investigated for its role in metabolic regulation and thermogenesis.

    Medicine: Potential therapeutic applications in treating metabolic disorders and thyroid-related conditions.

    Industry: Used in the synthesis of other biologically active compounds and as a reagent in chemical reactions.

Comparison with Similar Compounds

Thyroxamine is unique among thyronamines due to its specific structural features and biological activity. Similar compounds include:

    3-Iodothyronamine (3-T1AM): Another thyronamine with distinct pharmacological effects, including metabolic depression and hypothermia.

    Thyronamine (T0AM): A non-iodinated thyronamine with similar but less potent effects compared to this compound.

This compound stands out due to its specific receptor interactions and the resulting physiological effects, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11I4NO2/c15-9-5-8(6-10(16)13(9)20)21-14-11(17)3-7(1-2-19)4-12(14)18/h3-6,20H,1-2,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRKJTPVKAFIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11I4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189230
Record name Thyroxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

732.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3571-49-1
Record name Thyroxamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thyroxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THYROXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21R0Z63YKK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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